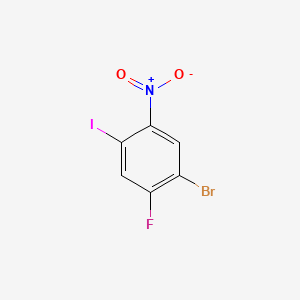

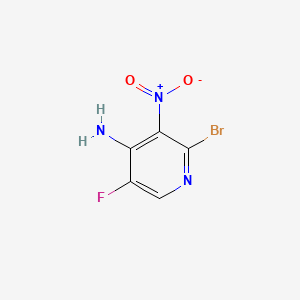

2-Bromo-5-fluoro-3-nitropyridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

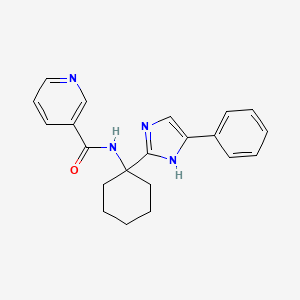

“2-Bromo-5-fluoro-3-nitropyridin-4-amine” is a chemical compound with the molecular formula C5H3BrFN3O2 . It has a molecular weight of 236 . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “2-Bromo-5-fluoro-3-nitropyridin-4-amine” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with bromo, fluoro, nitro, and amino functional groups .Aplicaciones Científicas De Investigación

Chemical Transformations and Synthesis

Research on 2-Bromo-5-fluoro-3-nitropyridin-4-amine primarily involves its use in various chemical transformations and synthesis processes. For instance, studies have focused on the handling of hydrogen peroxide oxidations on a large scale, where compounds like 5-Bromo-2-nitropyridine were prepared from corresponding amines, highlighting the challenges and solutions in achieving high purity and reproducibility in lab trials. This demonstrates the compound's role in facilitating scalable and safe chemical reactions under controlled conditions (Agosti et al., 2017).

Nucleophilic Substitution Reactions

Another area of application is in nucleophilic substitution reactions where the reactivity of similar compounds, such as 3-Bromo-4-nitropyridine, was explored with amines, leading to the discovery of unexpected products due to nitro-group migration. This research provides insights into the reaction mechanisms and conditions favoring specific substitution outcomes, useful for designing targeted chemical syntheses (Yao et al., 2005).

Chemoselective Functionalization

The chemoselective functionalization of pyridine derivatives, such as 5-bromo-2-chloro-3-fluoropyridine, underlines the strategic use of catalytic conditions to achieve specific amination reactions. Such studies reveal the potential for selective modifications in complex molecules, which is essential for developing pharmaceuticals and advanced materials (Stroup et al., 2007).

Amination Techniques and Mechanisms

Research also delves into the amination techniques and mechanisms of pyridine compounds, indicating the versatility and challenges of introducing amino groups into halogenated pyridines. Understanding these reactions aids in the synthesis of novel compounds with potential applications in drug development and materials science (Culshaw et al., 2012).

Nucleoside Analog Synthesis

Finally, the synthesis of pyridine nucleosides related to therapeutic agents, such as 5-fluorocytosine, showcases the application of 2-Bromo-5-fluoro-3-nitropyridin-4-amine and its derivatives in creating biologically active compounds. This research contributes to the development of new medications and the understanding of their mechanisms of action (Nesnow & Heidelberger, 1975).

Direcciones Futuras

Mecanismo De Acción

- The primary targets of 2-Bromo-5-fluoro-3-nitropyridin-4-amine are likely specific proteins or enzymes within cells. Unfortunately, detailed information on the exact targets remains limited .

Target of Action

Its potential therapeutic applications remain intriguing, but rigorous studies are necessary to unlock its full potential . 🧪🔬

Propiedades

IUPAC Name |

2-bromo-5-fluoro-3-nitropyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFN3O2/c6-5-4(10(11)12)3(8)2(7)1-9-5/h1H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWBMPKJVVBGEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)[N+](=O)[O-])N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743611 |

Source

|

| Record name | 2-Bromo-5-fluoro-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-fluoro-3-nitropyridin-4-amine | |

CAS RN |

1227958-53-3 |

Source

|

| Record name | 2-Bromo-5-fluoro-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

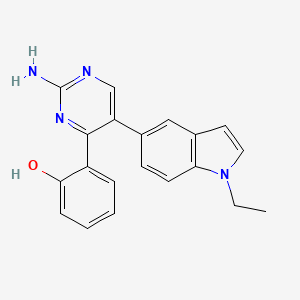

![3-(8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B582315.png)

![[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid](/img/structure/B582326.png)

![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B582330.png)